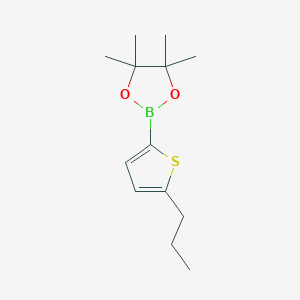
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H21BO2S and its molecular weight is 252.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.13 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in organic synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research demonstrated that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A study found that a related compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Dioxaborolanes may interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound:
- Bacterial Inhibition : Preliminary tests show that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 32 µg/mL .
Data Table: Biological Activity Summary
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Reduced viability | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
Case Study 1: Anticancer Efficacy
A specific study explored the effects of various dioxaborolane derivatives on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in:
- Cell Viability : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Testing
In another investigation focusing on its antimicrobial properties:
- Methodology : The disk diffusion method was employed to assess the antibacterial activity against various pathogens.
- Findings : The compound showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2S/c1-6-7-10-8-9-11(17-10)14-15-12(2,3)13(4,5)16-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQRGFUOWEBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















